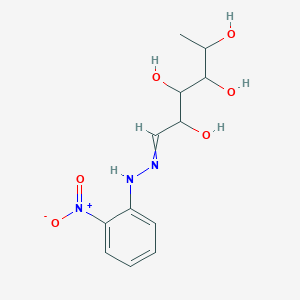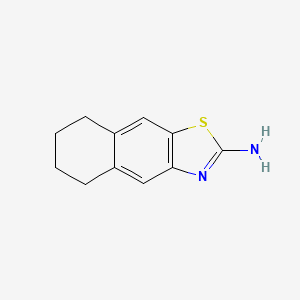
1,1'-Biphenyl, 3,5-dimethyl-4-nitro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-Biphenyl, 3,5-dimethyl-4-nitro- is an organic compound with the molecular formula C14H13NO2 It is a derivative of biphenyl, where the biphenyl core is substituted with two methyl groups at the 3 and 5 positions and a nitro group at the 4 position
準備方法
Synthetic Routes and Reaction Conditions: 1,1’-Biphenyl, 3,5-dimethyl-4-nitro- can be synthesized through various methods, including:
Electrophilic Aromatic Substitution: This involves the nitration of 3,5-dimethylbiphenyl using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs at low temperatures to control the rate and selectivity of nitration.
Suzuki-Miyaura Cross-Coupling: This method involves the coupling of a boronic acid derivative of 3,5-dimethylbiphenyl with a nitro-substituted aryl halide in the presence of a palladium catalyst and a base.
Industrial Production Methods: Industrial production of 1,1’-Biphenyl, 3,5-dimethyl-4-nitro- often involves large-scale nitration processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced separation techniques ensures efficient production.
化学反応の分析
Types of Reactions: 1,1’-Biphenyl, 3,5-dimethyl-4-nitro- undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Electrophilic Substitution: The biphenyl core can undergo further electrophilic substitution reactions, such as halogenation, sulfonation, and alkylation, depending on the reaction conditions and reagents used.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Electrophilic Substitution: Halogens (e.g., chlorine, bromine) with Lewis acids (e.g., aluminum chloride) for halogenation; sulfuric acid for sulfonation; alkyl halides with aluminum chloride for alkylation.
Major Products:
Reduction: 1,1’-Biphenyl, 3,5-dimethyl-4-amino-.
Electrophilic Substitution: Various halogenated, sulfonated, or alkylated derivatives of 1,1’-Biphenyl, 3,5-dimethyl-4-nitro-.
科学的研究の応用
1,1’-Biphenyl, 3,5-dimethyl-4-nitro- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly as a precursor for compounds with therapeutic properties.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 1,1’-Biphenyl, 3,5-dimethyl-4-nitro- depends on its chemical structure and the specific reactions it undergoes. The nitro group is an electron-withdrawing group, which influences the reactivity of the biphenyl core. In reduction reactions, the nitro group is converted to an amino group, which can further participate in various chemical transformations. The biphenyl core can interact with various molecular targets, including enzymes and receptors, depending on the specific application.
類似化合物との比較
1,1’-Biphenyl, 3,5-dimethyl-4-nitro- can be compared with other biphenyl derivatives:
1,1’-Biphenyl, 3,4-dimethyl-: Similar structure but with different substitution pattern, leading to different chemical properties and reactivity.
1,1’-Biphenyl, 3,5-dimethyl-: Lacks the nitro group, resulting in different reactivity and applications.
1,1’-Biphenyl, 4-nitro-:
The uniqueness of 1,1’-Biphenyl, 3,5-dimethyl-4-nitro- lies in the combination of the nitro and methyl groups, which confer specific chemical properties and reactivity patterns that are valuable in various applications.
特性
CAS番号 |
54810-87-6 |
|---|---|
分子式 |
C14H13NO2 |
分子量 |
227.26 g/mol |
IUPAC名 |
1,3-dimethyl-2-nitro-5-phenylbenzene |
InChI |
InChI=1S/C14H13NO2/c1-10-8-13(12-6-4-3-5-7-12)9-11(2)14(10)15(16)17/h3-9H,1-2H3 |
InChIキー |
AWZXPCPKJAORSZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1[N+](=O)[O-])C)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


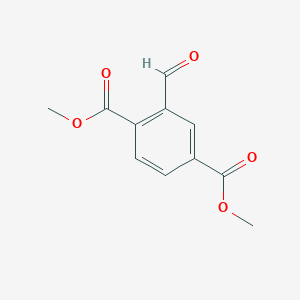

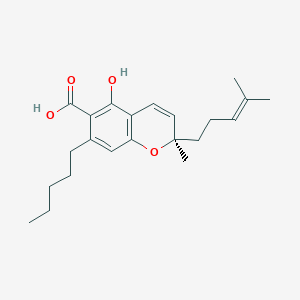

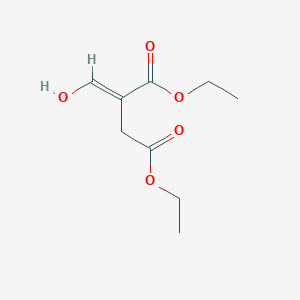
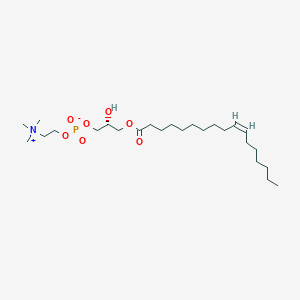
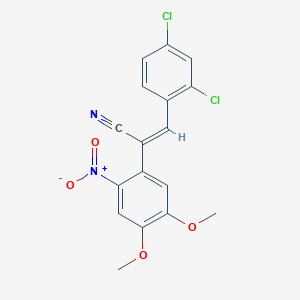
![Cannabinol (CBN) D3; Cannabinol-D3; 6,6,9-Trimethyl-3-(5,5,5-trideuteriopentyl)benzo[c]chromen-1-ol; Cannabinol (CBN) (Methyl-D3); Cannabinol (CBN) D3](/img/structure/B11942207.png)
![(1E)-1-phenylethanone [4-(4-methoxyphenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B11942215.png)

![Cyclohexanone, 2-[(trimethylsilyl)oxy]-](/img/structure/B11942217.png)

